3-(Dodecylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(Dodecylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a dodecylamino group and a methoxyphenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-methoxyphenylacetic acid with dodecylamine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the dodecylamino or methoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-(Dodecylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dodecylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Hexylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 3-(Octylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 3-(Decylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
Compared to similar compounds, 3-(Dodecylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its longer dodecyl chain, which may influence its solubility, reactivity, and biological activity
Properties
Molecular Formula |
C23H36N2O3 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-(dodecylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H36N2O3/c1-3-4-5-6-7-8-9-10-11-12-17-24-21-18-22(26)25(23(21)27)19-13-15-20(28-2)16-14-19/h13-16,21,24H,3-12,17-18H2,1-2H3 |
InChI Key |
CTGVDGAJAUCSOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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